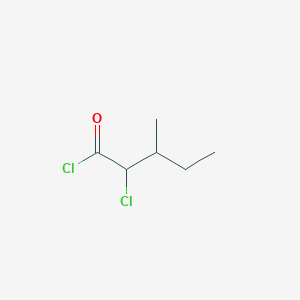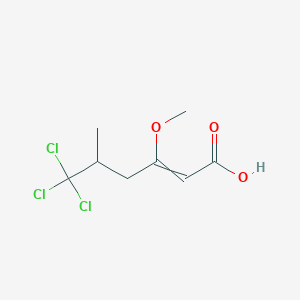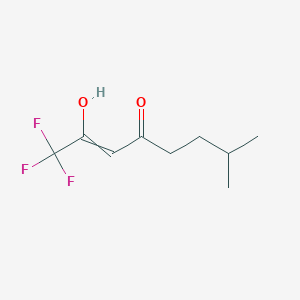
2-Propanol, 1-(diethylamino)-3-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dimethylamino-2-propanol can be synthesized through the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:
C3H6O+(CH3)2NH→C5H13NO
Industrial Production Methods
In industrial settings, the production of 1-Dimethylamino-2-propanol involves large-scale reactors where the reaction between dimethylamine and propylene oxide is carried out. The process is optimized for high yield and purity, and the product is typically distilled to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Dimethylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Produces simpler amines and alcohols.
Substitution: Produces various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Dimethylamino-2-propanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Dimethylamino-2-propanol involves its interaction with molecular targets such as enzymes and receptors. It acts as a neutralizing agent by reacting with acidic compounds to form salts and water. In biological systems, it inhibits choline uptake, which can affect neurotransmitter synthesis and release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoethanol (DMAE): Similar in structure but with different functional groups.
Diethylaminoethanol (DEAE): Similar in structure but with different alkyl groups.
Triethanolamine (TEA): Contains three hydroxyl groups instead of one.
Uniqueness
1-Dimethylamino-2-propanol is unique due to its low boiling point and its dual functionality as both an amine and an alcohol. This makes it versatile for various industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
62469-52-7 |
|---|---|
Molekularformel |
C9H22N2O |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-(diethylamino)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H22N2O/c1-5-11(6-2)8-9(12)7-10(3)4/h9,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
HNBXDOLDRLALPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)
![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)

![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)


